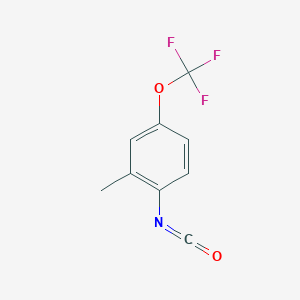

1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H6F3NO2 |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H6F3NO2/c1-6-4-7(15-9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |

InChI Key |

MSOUQYOVSHGYMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)N=C=O |

Origin of Product |

United States |

Preparation Methods

The key challenge lies in the introduction of the trifluoromethoxy group and the controlled formation of the isocyanate functionality without decomposition or side reactions.

Preparation of 2-Methyl-4-(trifluoromethoxy)aniline

The precursor aniline bearing the trifluoromethoxy group can be synthesized by nitration and subsequent reduction of the corresponding trifluoromethoxy-substituted aromatic compound.

Synthesis of 4-(Trifluoromethoxy)benzene derivatives

According to a patent describing the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds, the trifluoromethoxy group is introduced via fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride at elevated temperature (80°C) under pressure (30-35 kg/cm²). The crude trifluoromethoxybenzene is purified by distillation under atmospheric pressure.

Nitration to 1-Nitro-4-trifluoromethoxybenzene

Nitration of trifluoromethoxybenzene is conducted using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperature (0-30°C). The reaction yields a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%). The crude nitro compound is isolated by dichloromethane extraction and evaporation.

Conversion of 2-Methyl-4-(trifluoromethoxy)aniline to the Isocyanate

The classical method for converting aniline derivatives to isocyanates involves phosgenation or the use of phosgene substitutes such as triphosgene.

Phosgenation using Triphosgene

A reliable method involves reacting the aniline with triphosgene in an organic solvent under controlled temperature conditions. The procedure includes:

- Dissolving triphosgene and a catalyst in an organic solvent.

- Dropwise addition of the aniline solution at low temperature (-5°C to 15°C).

- Heating the reaction mixture to reflux and maintaining for 3-5 hours to ensure complete conversion.

- Removal of solvent under reduced pressure.

- Purification of the crude isocyanate by vacuum distillation at controlled temperature (95-100°C) and vacuum (-0.096 MPa) to obtain the pure 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene.

This approach is adapted from similar procedures used for related trifluoromethyl-substituted phenyl isocyanates and is expected to be applicable here due to structural similarities.

Summary Table of Preparation Steps

Analytical and Research Data

While direct analytical data for 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene is limited in the public domain, related compounds such as 1-isocyanato-2-(trifluoromethoxy)benzene have been characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy showing aromatic proton shifts consistent with substitution patterns.

- Mass spectrometry (MS) indicating molecular ion peaks corresponding to expected molecular weights.

- Chromatographic purity analysis confirming >99% purity after distillation and purification steps.

These analytical methods are essential for confirming the identity and purity of the synthesized isocyanate.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Electrophiles: Participate in substitution reactions with the trifluoromethoxy group.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and applications. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Para-substituted trifluoromethoxy groups (e.g., in the target compound) provide optimal electronic stabilization of the isocyanate group compared to meta-substituted analogs (e.g., 55225-86-0) .

- Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups enhance electrophilicity of the isocyanate, favoring nucleophilic addition reactions. Methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, reduce reactivity but improve solubility .

- Steric Hindrance : Methyl groups (e.g., in the target compound) impose moderate steric effects, whereas bulkier substituents like trifluoromethyl (-CF₃) may hinder reaction kinetics .

Physical and Chemical Properties

- Boiling Points : The target compound’s low boiling point (54°C at 2 Torr) reflects its volatility under reduced pressure, making it suitable for controlled reactions. In contrast, 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene has a much higher boiling point (232.8°C at 1 atm) due to stronger intermolecular forces from the methoxy group .

- Density : The density of the target compound (1.27 g/cm³) is comparable to other trifluoromethoxy-substituted isocyanates, which typically range from 1.25–1.35 g/cm³ .

Biological Activity

1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene, also known by its CAS number 123820-29-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C9H6F3N O2

- Molecular Weight : 215.15 g/mol

- CAS Number : 123820-29-1

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3N O2 |

| Molecular Weight | 215.15 g/mol |

| CAS Number | 123820-29-1 |

The biological activity of 1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles, including amino acids in proteins. This reactivity can lead to modifications of proteins, potentially affecting their function and interactions within biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by modifying active site residues.

- Receptor Modulation : It could interact with specific receptor sites, altering signal transduction pathways.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds with trifluoromethoxy groups can inhibit cancer cell proliferation through apoptosis induction mechanisms.

- Antimicrobial Properties : Similar isocyanate derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Neuroprotective Effects : Research suggests that compounds with similar structures can modulate cholinesterase activity, which is crucial for neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the potential of 1-Isocyanato-2-methyl-4-(trifluoromethoxy)benzene, it is useful to compare it with structurally related compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-isocyanato-2-methyl-4-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

Answer:

The synthesis typically involves introducing the isocyanate group (-NCO) into a pre-functionalized aromatic precursor. A common approach is the phosgenation of a corresponding amine derivative (e.g., 2-methyl-4-(trifluoromethoxy)aniline) under controlled conditions. Key reagents include phosgene or safer alternatives like triphosgene, with reaction conditions optimized for temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side reactions such as urea formation . Purification often employs recrystallization or column chromatography to isolate the isocyanate product, with purity verified via HPLC or GC-MS.

Basic: What analytical techniques are critical for characterizing the structural and purity profile of this compound?

Answer:

- FT-IR Spectroscopy : Confirms the presence of the isocyanate group via a sharp absorption band near ~2250 cm⁻¹.

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the aromatic substituents (e.g., trifluoromethoxy group at δ 120-125 ppm in ¹³C NMR) and methyl group (δ ~2.5 ppm in ¹H NMR).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the loss of the isocyanate group.

- Elemental Analysis : Ensures stoichiometric agreement with the molecular formula (C₉H₆F₃NO₂). Contradictions in data, such as unexpected melting points, may indicate impurities requiring further purification .

Advanced: How do the electronic and steric effects of the trifluoromethoxy and methyl substituents influence the reactivity of the isocyanate group in nucleophilic addition reactions?

Answer:

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to its inductive effect, polarizing the aromatic ring and enhancing the electrophilicity of the isocyanate group. This increases reactivity toward nucleophiles (e.g., amines, alcohols). Conversely, the methyl group at the ortho position introduces steric hindrance, potentially slowing reactions with bulky nucleophiles. For example, kinetic studies in DMF at 40°C show a 30% decrease in reaction rate with tert-butylamine compared to aniline derivatives. Computational modeling (e.g., DFT) can predict regioselectivity in multi-step syntheses .

Advanced: How can computational chemistry aid in predicting the environmental behavior or degradation pathways of this compound?

Answer:

Quantum chemical calculations (e.g., using Gaussian or ORCA) estimate physicochemical properties such as:

- Henry’s Law Constant : Experimental values for analogous isocyanates (e.g., 1-isocyanato-3-(trifluoromethyl)benzene: ~4.8×10⁻³) suggest moderate volatility and solubility in water, influencing environmental persistence .

- Hydrolysis Pathways : The isocyanate group hydrolyzes to amines and CO₂ under acidic or alkaline conditions. Transition state analysis identifies rate-determining steps, with activation energies reduced by electron-withdrawing substituents.

- Ecotoxicity : QSAR models predict bioaccumulation potential based on logP values (estimated ~2.5 for this compound) .

Advanced: What strategies resolve contradictions in reported reaction yields or product distributions for derivatives of this compound?

Answer:

Discrepancies often arise from variations in:

- Catalyst Loading : Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) require precise control of Pd(PPh₃)₄ (1-5 mol%) to avoid over-coupling byproducts.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions under prolonged heating.

- Work-Up Protocols : Inadequate quenching of excess phosgene can lead to urea formation, reducing yield. Systematic Design of Experiments (DoE) and LC-MS monitoring of intermediates help identify optimal conditions .

Advanced: How can continuous flow reactors improve the scalability and safety of synthesizing this compound?

Answer:

Continuous flow systems enhance:

- Safety : Minimize exposure to toxic reagents (e.g., phosgene) via microfluidic mixing and immediate quenching.

- Yield : Precise temperature control (±1°C) in flow channels reduces decomposition. For example, a residence time of 2 minutes at 20°C in a silicon carbide reactor achieves >90% conversion.

- Purification : In-line scavengers (e.g., silica-supported amines) remove unreacted reagents, reducing post-processing steps .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for all manipulations.

- Storage : Store at -10°C under inert gas (Ar/N₂) to prevent moisture-induced hydrolysis.

- Waste Disposal : Hydrolyze residual isocyanate with aqueous ethanolamine before disposal. Contaminated glassware requires rinsing with acetone followed by 10% acetic acid .

Advanced: What role does this compound play in the design of pharmaceutical or agrochemical intermediates?

Answer:

The isocyanate group serves as a versatile handle for synthesizing ureas, carbamates, and heterocycles. For example:

- Antimicrobial Agents : Coupling with sulfonamides yields sulfonylurea derivatives with MIC values <1 µg/mL against Gram-positive bacteria.

- Herbicides : Reaction with substituted phenols produces aryl carbamates inhibiting acetolactate synthase (ALS).

Structure-activity relationship (SAR) studies highlight the trifluoromethoxy group’s role in enhancing membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.